molecular formula C12H18N2 B1271892 1-(1-Phenylethyl)piperazine CAS No. 69628-75-7

1-(1-Phenylethyl)piperazine

Cat. No.: B1271892
CAS No.: 69628-75-7
M. Wt: 190.28 g/mol
InChI Key: PYBNQKSXWAIBKN-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)piperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, featuring a phenylethyl group attached to the nitrogen atom of the piperazine ring.

Scientific Research Applications

1-(1-Phenylethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers and other industrial chemicals

Safety and Hazards

“1-(1-Phenylethyl)piperazine” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “1-(1-Phenylethyl)piperazine” and similar compounds could involve further exploration of their synthesis methods and potential applications. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity , suggesting potential for future research and development in these areas.

Biochemical Analysis

Biochemical Properties

1-(1-Phenylethyl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby affecting neurotransmission and muscle function .

Additionally, this compound interacts with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system. This interaction can lead to hyperpolarization of nerve endings, resulting in a reduction of neuronal excitability .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cells, it has demonstrated cytotoxic properties, inducing apoptosis through the activation of caspase enzymes and the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the intrinsic mitochondrial pathway, leading to programmed cell death.

Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. It can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This results in prolonged stimulation of cholinergic receptors and enhanced neurotransmission.

Additionally, this compound acts as an agonist at GABA receptors, promoting the opening of chloride channels and causing hyperpolarization of neurons . This reduces neuronal excitability and can have sedative and anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can cause neurotoxic symptoms such as tremors, convulsions, and central nervous system depression . The safety margin for this compound is relatively narrow, and careful dosage calculations are necessary to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmitter metabolism and energy production. It interacts with enzymes such as acetylcholinesterase and succinic acid dehydrogenase, affecting the breakdown of acetylcholine and the tricarboxylic acid cycle, respectively . These interactions can influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also interact with specific transporters or binding proteins that facilitate its movement . The compound tends to accumulate in tissues with high lipid content, such as the brain, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can also be found in the mitochondria, where it affects mitochondrial function and energy production . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring in a single step .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(2-Phenylethyl)piperazine
  • 1-(3-Phenylpropyl)piperazine
  • 1-(2-Cyclohexylethyl)piperazine

Comparison: 1-(1-Phenylethyl)piperazine is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a different binding affinity and selectivity for certain receptors, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(1-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNQKSXWAIBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989730
Record name 1-(1-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69628-75-7
Record name 1-(1-Phenylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69628-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Phenylethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-phenylethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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